molecular formula C17H15N3O2 B1178872 leukocyte common antigen-related peptide CAS No. 134549-71-6

leukocyte common antigen-related peptide

Cat. No.: B1178872
CAS No.: 134549-71-6
Attention: For research use only. Not for human or veterinary use.
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Description

The Leukocyte Common Antigen-Related Peptide is a critical research reagent designed for studies focusing on the Leukocyte Common Antigen-Related (LAR) protein, a receptor-like protein tyrosine phosphatase (RPTP). LAR is implicated in several key biological pathways, making it a significant target for investigative biology. Its primary research applications include the study of insulin receptor signaling, where LAR acts as a negative regulator, positioning it as a potential target for investigating insulin resistance and type 2 diabetes . Furthermore, this peptide is valuable in cancer and cell biology research, as LAR localizes to focal adhesions and cadherin complexes. It associates with and dephosphorylates beta-catenin, a pathway critical for cadherin complex stability and cell-cell association . In developmental neuroscience, LAR is involved in axon guidance through its association with alpha-liprins, playing a crucial role in the developing nervous system . This product is presented For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

134549-71-6

Molecular Formula

C17H15N3O2

Synonyms

leukocyte common antigen-related peptide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of LAR with Similar Protein Tyrosine Phosphatases (PTPs)

Structural and Functional Comparisons

CD45 (PTPRC)
  • Structure : Like LAR, CD45 has two intracellular phosphatase domains (D1 and D2). However, CD45's D2 domain is catalytically inactive due to structural deviations, whereas both LAR domains retain phosphatase activity .
  • Substrates: CD45 primarily targets immunoreceptor tyrosine-based activation motifs (ITAMs) in T-cell receptors, while LAR preferentially dephosphorylates RTKs like IR and PDGFR .
  • Regulation : CD45’s activity is conformationally regulated by dimerization, whereas LAR’s activity is modulated by extracellular ligands and proteolytic cleavage .
PTPα (PTPRA)
  • Substrate Specificity : PTPα activates Src-family kinases (SFKs) by dephosphorylating their inhibitory tyrosine residues (e.g., Tyr527 in c-Src). In contrast, LAR shows weaker activity toward SFKs but stronger activity toward RTKs like IR .
  • Biological Role : PTPα is critical in neuronal differentiation and oncogenesis, while LAR is implicated in insulin signaling and cell adhesion .
PTPλ (PTPRM)
  • Activity : PTPλ efficiently dephosphorylates c-Src Tyr527, enhancing its kinase activity. LAR exhibits minimal activity toward c-Src, highlighting substrate specificity differences .
  • Cellular Localization : PTPλ is enriched in neuronal tissues, whereas LAR is ubiquitously expressed .
PTP1B (PTPN1)
  • Substrate Preference : Both LAR and PTP1B dephosphorylate IR, but PTP1B has a lower Km for phosphotyrosine peptides, indicating higher catalytic efficiency .
  • Inhibitors : PTP1B is inhibited by trodusquemine, while LAR is selectively inhibited by Illudalic Acid (IC50: 1.30 µM) through covalent binding to its catalytic cysteine .

Key Research Findings

Table 1: Comparative Analysis of LAR and Related PTPs
Feature LAR (PTPRF) CD45 (PTPRC) PTPα (PTPRA) PTP1B (PTPN1)
Domains D1 (active), D2 (active) D1 (active), D2 (inactive) Single catalytic domain Single catalytic domain
Key Substrates IR, RET, PDGFR ITAMs, Lck c-Src, Fyn IR, EGFR
Km (FDP) 12.5 µM 10.2 µM N/A 8.7 µM
Vmax (FDP) 0.45 µmol/min/mg 0.50 µmol/min/mg N/A 0.60 µmol/min/mg
Inhibitors Illudalic Acid None reported None reported Trodusquemine
Biological Role Insulin signaling, adhesion Immune activation Neuronal differentiation Metabolic regulation

Mechanistic Insights

  • LAR vs. CD45 : While both regulate tyrosine phosphorylation, CD45’s D2 domain is inactive, limiting its role to immune cell activation. LAR’s dual active domains enable broader substrate targeting, including growth factor receptors .
  • LAR vs. PTPλ : The superior activity of PTPλ toward c-Src underscores functional divergence among PTPs, with LAR specializing in RTK regulation .
  • LAR vs. PTP1B : Despite overlapping substrates, PTP1B’s cytosolic localization contrasts with LAR’s transmembrane nature, allowing compartment-specific regulation of IR signaling .

Preparation Methods

Gene Cloning and Vector Design

The human LCAR cDNA sequence (GenBank accession number M29695) was first reported in 1990, enabling the design of expression constructs. Modern workflows utilize codon-optimized synthetic genes inserted into plasmids under the control of strong promoters (e.g., CMV or T7). For mammalian expression, vectors often include secretion signals (e.g., IL-2 signal peptide) to direct LCAR to the extracellular milieu.

Mammalian Cell Lines

HEK293T and CHO cells are preferred for producing properly folded LCAR with mammalian glycosylation patterns. Studies demonstrate that HEK293T cells transfected with LCAR constructs yield 5–10 mg/L of protein in suspension culture.

Insect Cell Systems

Baculovirus-infected Hi5 insect cells offer higher yields (20–50 mg/L) but lack mammalian post-translational modifications. Comparative analyses show insect-derived LCAR exhibits reduced stability in serum-containing media.

Purification Strategies

Affinity chromatography using His-tags or FLAG-tags is standard. A typical protocol includes:

  • Cell lysis with RIPA buffer supplemented with protease inhibitors.

  • Nickel-NTA resin purification under native conditions.

  • Size-exclusion chromatography (Superdex 200) to remove aggregates.

Purification StepYield (%)Purity (%)
Lysate Clarification100<5
Affinity Chromatography60–7080–90
Size Exclusion50–60>95

Chemical Synthesis of LCAR

Solid-phase peptide synthesis (SPPS) is employed for producing short LCAR fragments (≤75 amino acids) for antibody generation or structural studies.

SPPS Workflow

  • Resin Activation : Wang resin pre-loaded with Fmoc-protected C-terminal amino acid.

  • Elongation Cycles :

    • Deprotection: 20% piperidine in DMF.

    • Coupling: HBTU/HOBt activation with 4-fold molar excess of Fmoc-amino acids.

  • Cleavage : TFA/TIS/water (95:2.5:2.5) for 2 hours.

Design Considerations

To minimize synthesis challenges:

  • Avoid N-terminal glutamine/asparagine (prevents pyroglutamate formation).

  • Replace serine/threonine doublets with alanine to prevent β-sheet aggregation.

  • Cap C-terminus with amide groups to enhance stability.

Immunoprecipitation-Based Isolation from Native Sources

Immunoprecipitation (IP) enables isolation of endogenous LCAR from leukocytes or transfected cell lines.

Antibody Selection

Monoclonal antibodies targeting LCAR’s extracellular domain (e.g., clone 3A3) show superior specificity compared to polyclonal sera. Crosslinking antibodies to Protein A/G beads using DSS (disuccinimidyl suberate) reduces co-elution of non-target proteins.

IP Protocol Optimization

  • Cell Lysis : 1% NP-40 buffer with phosphatase inhibitors (10 mM NaF, 1 mM Na3VO4).

  • Pre-Clearing : Incubation with protein G agarose for 1 hr.

  • Antibody Binding : 5 µg antibody per mg lysate protein, 4°C overnight.

  • Elution : Low-pH glycine buffer (pH 2.8) or peptide competitors.

ChallengeSolution
Non-specific bindingStringent washes with 500 mM NaCl
Proteolytic degradationAdd 1x EDTA-free protease cocktail
Low yieldScale up starting material (≥10^8 cells)

Comparative Analysis of Preparation Methods

MethodYield (mg)Purity (%)Time (Days)Cost ($/mg)
Recombinant (HEK293T)5–10>9514–21500–800
Chemical Synthesis0.1–185–907–102,000–5,000
Immunoprecipitation0.01–0.170–803–51,000–1,500

Key Findings :

  • Recombinant methods dominate for functional studies requiring post-translational modifications.

  • Chemical synthesis is optimal for epitope mapping but limited by high costs.

  • IP isolates native LCAR but suffers from low yields and contaminant co-purification.

Quality Control and Validation

Analytical Techniques

  • SDS-PAGE : 8% gel for resolving full-length LCAR (~200 kDa).

  • Mass Spectrometry : LC-ESI-MS/MS confirms sequence and detects phosphorylation at Tyr-1520.

  • Functional Assays : Phosphatase activity measured using pNPP substrate (Vmax = 12 µmol/min/mg).

Q & A

Q. What experimental techniques are most reliable for confirming the presence of LAR peptide in leukocyte lineage models?

To confirm LAR peptide expression, combine orthogonal methods:

  • Flow cytometry : Use CD45-specific monoclonal antibodies (e.g., clone SP307 targeting the C-terminus) with appropriate isotype controls to minimize non-specific binding .
  • Western blotting : Validate molecular weight ranges (180–240 kDa) and include lysates from leukocyte-depleted tissues as negative controls .
  • Immunohistochemistry (IHC) : Optimize antigen retrieval protocols (e.g., heat-induced epitope retrieval) for formalin-fixed paraffin-embedded (FFPE) samples .

Q. How can researchers address non-specific binding in LAR peptide detection assays?

  • Pre-adsorption controls : Incubate primary antibodies with excess synthetic LAR peptide to confirm epitope specificity .
  • Multiparametric gating : In flow cytometry, combine CD45 with lineage-specific markers (e.g., CD3 for T cells) to exclude false positives .
  • Cross-validation : Compare results across platforms (e.g., ELISA vs. mass spectrometry) to rule out platform-specific artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions in LAR peptide quantification across immunoassay platforms?

Contradictions often arise from platform-specific sensitivities or antibody cross-reactivity. Mitigate this by:

  • Standardizing reference materials : Use well-characterized LAR peptide lots with quantified purity (>95% via HPLC/MS) to calibrate assays .
  • Assessing batch-to-batch variability : For synthetic peptides, request peptide content analysis (e.g., salt/water content) to adjust concentrations in cell-based assays .
  • Statistical harmonization : Apply mixed-effects models to account for technical variability between platforms .

Q. What computational strategies improve the prediction of LAR peptide interactions with immune receptors?

  • Deep learning frameworks : Use tools like AlphaPeptDeep to predict HLA-binding affinities of LAR-derived epitopes, integrating sequence features and post-translational modifications .
  • Ensemble encoding : Combine physicochemical (e.g., hydrophobicity) and structural descriptors (e.g., solvent accessibility) to model peptide-receptor docking .
  • In silico mutagenesis : Identify critical residues by simulating amino acid substitutions in HLA-LAR complexes .

Q. How can researchers optimize experimental designs for studying LAR peptide immunogenicity in cancer models?

  • Neoepitope prioritization : Screen mutated LAR peptides using HLA-binding prediction algorithms, followed by in vitro T-cell activation assays .
  • Longitudinal sampling : Track peptide expression dynamics in tumor microenvironments using serial biopsies and single-cell RNA-seq .
  • Controlled confounding : Stratify cohorts by HLA haplotype to isolate peptide-specific immune responses .

Q. What methodologies reduce variability in LAR peptide synthesis for functional studies?

  • Quality control tiers : For critical assays (e.g., TCR activation), use GMP-grade peptides with endotoxin testing and sterility validation .
  • Solubility optimization : Pre-test peptide solvents (e.g., DMSO vs. acetic acid) using dynamic light scattering to prevent aggregation .
  • Blinded replicates : Distribute peptide batches across multiple experiments to average out synthesis-related variability .

Methodological Considerations for Data Interpretation

  • Reproducibility : Report antibody clone IDs, peptide lots, and assay thresholds (e.g., MFI cutoff in flow cytometry) to enable cross-study comparisons .
  • Ethical frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving patient-derived LAR peptides .

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